Indomethacin

Cyclooxygenase inhibition Selectivity profiling In vitro pharmacology

Indomethacin is a non-selective cyclooxygenase (COX) inhibitor within the non-steroidal anti-inflammatory drug (NSAID) class, characterized by a methylated indole acetic acid structure. It exhibits a high oral bioavailability of approximately 98% and a terminal half-life of 2.5 hours.

Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
CAS No. 53-86-1
Cat. No. B1671933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndomethacin
CAS53-86-1
SynonymsAmuno
Indocid
Indocin
Indomet 140
Indometacin
Indomethacin
Indomethacin Hydrochloride
Metindol
Osmosin
Molecular FormulaC19H16ClNO4
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
InChIInChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)
InChIKeyCGIGDMFJXJATDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 0.937 mg/L at 25 °C
Soluble in ethanol, ether, acetone, castor oil;  practically insoluble in water
1 g in about 30 mL chloroform
2.40e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indomethacin (CAS 53-86-1) Procurement Guide: Core Properties and Comparator Context


Indomethacin is a non-selective cyclooxygenase (COX) inhibitor within the non-steroidal anti-inflammatory drug (NSAID) class, characterized by a methylated indole acetic acid structure [1]. It exhibits a high oral bioavailability of approximately 98% and a terminal half-life of 2.5 hours [2]. As a foundational tool compound in inflammation research and a reference standard for analgesic and anti-inflammatory assays, its procurement must be contextualized against a specific set of comparators due to its distinct pharmacological fingerprint. The most relevant analogs and alternatives include ibuprofen, naproxen, and diclofenac for general NSAID applications; celecoxib for COX-2 selectivity studies; and acetaminophen (paracetamol) for pediatric patent ductus arteriosus (PDA) investigations [1].

Why Indomethacin Cannot Be Interchanged with Ibuprofen or Diclofenac


Generic interchange of indomethacin with ibuprofen, naproxen, or diclofenac is scientifically untenable due to quantifiable, divergent profiles across four critical dimensions: (1) COX isoform inhibition ratios; (2) relative risk of severe gastrointestinal (GI) complications; (3) absolute bioavailability and plasma protein binding; and (4) unique therapeutic responsiveness in specific neurological indications [1]. While all function as COX inhibitors, their varying kinetic behaviors—from indomethacin's tight-binding, time-dependent inhibition to ibuprofen's competitive, reversible action—fundamentally alter their in vivo efficacy and safety profiles [2]. The evidence below demonstrates that substituting indomethacin with a 'safer' or 'cheaper' generic NSAID risks altering experimental outcomes and, in clinical or translational research contexts, introduces measurable differences in adverse event rates and target engagement.

Indomethacin (53-86-1): Quantitative Differentiation Against Ibuprofen, Naproxen, Diclofenac, and Celecoxib


COX-2/COX-1 Selectivity Ratio: Indomethacin vs. Ibuprofen and Diclofenac

Indomethacin exhibits a COX-2/COX-1 IC50 ratio of 1.78 in human whole blood assays, placing it as a preferential COX-1 inhibitor, but with a markedly different balance compared to diclofenac (ratio: 0.05) which is highly COX-2 selective in this model, and ibuprofen (ratio: 1.69) which is similarly non-selective [1]. This ratio is derived from whole blood assays and indicates that indomethacin is nearly 36 times less COX-2 selective than diclofenac. In other assay systems, the reported COX-1/COX-2 IC50 ratio for indomethacin ranges from 0.017 to 0.45, reflecting its potent inhibition of COX-1, which contrasts with naproxen (1.7) and celecoxib (350) [2]. This confirms indomethacin's strong preferential inhibition of COX-1, a key driver of its distinct efficacy and toxicity signature.

Cyclooxygenase inhibition Selectivity profiling In vitro pharmacology

Relative Risk of Upper Gastrointestinal Bleeding: Indomethacin vs. Ibuprofen and Diclofenac

In a collaborative meta-analysis, the estimated relative risk (RR) of upper gastrointestinal bleeding/perforation for indomethacin was 5.40 (95% CI: 4.16-7.00), representing an intermediate-to-high risk profile among non-selective NSAIDs [1]. This risk is significantly elevated compared to ibuprofen (RR: 2.69, 95% CI: 2.17-3.33) and diclofenac (RR: 3.98, 95% CI: 3.36-4.72), and comparable to naproxen (RR: 5.63, 95% CI: 3.83-8.28) [1]. The data confirm that indomethacin carries approximately double the risk of a serious GI complication compared to ibuprofen at commonly used doses, a critical differentiator for safety profiling in research models.

Gastrointestinal safety Adverse event profiling Meta-analysis

Oral Bioavailability and Plasma Half-Life: Indomethacin vs. Naproxen and Diclofenac

Indomethacin demonstrates near-complete oral bioavailability of 98%, which is comparable to naproxen (99%) but substantially higher than diclofenac (54%) and ibuprofen (80%) [1]. Its terminal half-life (t1/2) is 2.5 hours, placing it between the short-acting agents like diclofenac (1.1 h) and ibuprofen (2.0 h) and the long-acting naproxen (14.0 h) [1]. This combination of high bioavailability and intermediate half-life provides a distinct pharmacokinetic profile: it ensures predictable and efficient systemic exposure from oral dosing, while allowing for more flexible dosing intervals than naproxen.

Pharmacokinetics Bioavailability ADME

Efficacy in Patent Ductus Arteriosus (PDA) Closure: Indomethacin vs. Ibuprofen in Preterm Neonates

In a quasi-experimental study of preterm neonates, indomethacin demonstrated a significantly higher rate of complete PDA closure within one week compared to ibuprofen: 32% (13/41) of indomethacin-treated patients achieved closure versus 13% (8/61) of ibuprofen-treated patients (p = 0.023) [1]. However, this superior efficacy was accompanied by a higher rate of new-onset acute kidney injury (AKI): 48% in the indomethacin group versus 17% in the ibuprofen group (p < 0.001) [1]. Notably, a separate randomized controlled trial reported no significant difference in cumulative PDA closure rates after two courses: 68% for indomethacin, 77.14% for ibuprofen (P = 0.716), but similarly observed significant increases in BUN and creatinine with indomethacin [2].

Neonatology Patent ductus arteriosus Randomized controlled trial

Unique Responsiveness in Hemicrania Continua: Indomethacin vs. Other NSAIDs

Indomethacin exhibits a unique and near-absolute response in hemicrania continua, a property not shared by other NSAIDs including celecoxib or piroxicam. A pooled analysis of 159 patients reported a responder proportion of 99% (157/159) with a 95% complete responder proportion [1]. In contrast, celecoxib demonstrated a responder proportion of only 82% (9/11) in a smaller cohort [1]. This differential is hypothesized to stem from indomethacin's unique biomechanistic properties, which may include more potent vasoconstrictive activity and direct neuronal or nitric oxide-dependent inhibitory pathway activity not seen with other NSAIDs like ibuprofen or naproxen [2]. The 'Indotest'—a 50 mg intramuscular injection—produces complete pain relief in 73 ± 66 minutes, a diagnostic hallmark [3].

Neurology Headache disorders Hemicrania continua

FDA-Approved Status for Acute Gout: Indomethacin vs. Unapproved NSAIDs

Among the numerous NSAIDs available, only three—indomethacin, naproxen, and sulindac—possess specific U.S. Food and Drug Administration (FDA) approval for the treatment of acute gout [1]. This regulatory distinction sets indomethacin apart from widely used alternatives like ibuprofen and diclofenac, which, while often used off-label, lack this formal indication. Meta-analyses confirm that indomethacin (50-100 mg/day) is comparable in efficacy to naproxen (500 mg/day) for pain relief in acute gout, with no significant difference in pain scores during the first 2-6 hours (difference in means 0.259, 95% CI -1.532 to 2.050, P = 0.777) [2]. The differentiating factor is therefore not superior efficacy, but formal regulatory validation.

Regulatory science Gout Clinical indication

Evidence-Backed Application Scenarios for Procuring Indomethacin (53-86-1)


Positive Control for NSAID-Induced Gastrointestinal Injury Models

Based on its established relative risk of 5.40 for upper GI bleeding—which is twice that of ibuprofen (RR 2.69) and significantly higher than diclofenac (RR 3.98) [1]—indomethacin is the definitive positive control compound for inducing and studying NSAID-related gastropathy, enteropathy, and ulceration in rodent models. Substituting it with a 'safer' NSAID like ibuprofen or a COX-2 selective agent like celecoxib would fail to reliably produce the desired pathological phenotype, compromising the validity of mechanistic or interventional studies.

Reference Standard for COX-1 Preferential Inhibition Assays

Indomethacin's distinct COX-2/COX-1 IC50 ratio of 1.78 in whole blood assays, which starkly contrasts with diclofenac's 0.05 ratio [2], makes it an essential reference compound for in vitro and ex vivo studies requiring preferential, but not absolute, inhibition of the COX-1 isoform. This profile is critical for calibrating assays designed to measure COX-1-dependent prostaglandin synthesis in platelets, gastric mucosa, or other tissues where isoform selectivity matters.

Irreplaceable Diagnostic and Therapeutic Reference for Hemicrania Continua Research

The 99% responder rate in hemicrania continua, a property uniquely possessed by indomethacin and not replicated by other NSAIDs or COX-2 inhibitors (e.g., celecoxib's 82% responder rate) [3], mandates its use as the exclusive positive control in any preclinical or clinical research program investigating the pathophysiology or novel treatments of this trigeminal autonomic cephalalgia. Its procurement is non-negotiable for establishing diagnostic criteria via the 'Indotest' or for benchmarking new therapeutic candidates [4].

Efficacy Benchmark for Patent Ductus Arteriosus (PDA) Closure Studies in Neonates

In translational research focused on neonatal PDA, indomethacin remains the historical gold-standard comparator. Its 32% closure rate at one week, which was 19 percentage points higher than ibuprofen's 13% closure rate in a recent study (p=0.023) [5], defines the efficacy benchmark. While its higher renal toxicity (48% AKI vs. 17% for ibuprofen) [5] motivates the search for safer alternatives, any new intervention must be compared against this established efficacy baseline, making indomethacin an essential procurement item for neonatal research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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